

Technical Guide: Structure, Synthesis, and Utility of 2-Bromo-N-cyclopentylbutanamide

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Compound of Interest

Compound Name: 2-bromo-N-cyclopentylbutanamide

CAS No.: 905811-01-0

Cat. No.: B1340992

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Executive Summary

2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized

-haloamide scaffold used primarily as a versatile intermediate in the synthesis of pharmaceutical agents, specifically pyrrolidone derivatives (racetams) and peptidomimetics.[1][2][3][4] Its structure combines a lipophilic cyclopentyl ring with a reactive

-bromo stereocenter, rendering it a high-value electrophile for nucleophilic substitution () and radical cyclization reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via the Schotten-Baumann condition, structural characterization, and downstream utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

The molecule consists of a butyric acid backbone functionalized with a bromine atom at the

-position and a cyclopentyl amine moiety. The

-carbon is a chiral center, typically synthesized as a racemate unless chiral starting materials (e.g., (R)-2-bromobutyl bromide) are employed.

Table 1: Physicochemical Specifications

Property	Value	Source/Derivation
IUPAC Name	2-bromo-N-cyclopentylbutanamide	Standard Nomenclature
CAS Registry	905811-01-0	Chemical Abstracts Service
Molecular Formula		Stoichiometry
Molecular Weight	234.13 g/mol	Calculated
Physical State	Off-white solid or viscous oil	Analogous amides [1]
Melting Point	109–112 °C (Predicted)	EPI Suite / Analogous structures [2]
Solubility	Soluble in DCM, EtOAc, DMSO; Low in Water	Lipophilic amide functionality
LogP	~2.5	XLogP3 Prediction [2]
Chirality	1 Chiral Center ()	(R) and (S) Enantiomers possible

Synthesis Protocol: Acyl Halide Coupling

The most robust synthetic route involves the nucleophilic acyl substitution of 2-bromobutyl bromide with cyclopentylamine under anhydrous conditions. This method minimizes hydrolysis side-products compared to direct acid coupling.

Reaction Scheme

Step-by-Step Methodology

Reagents:

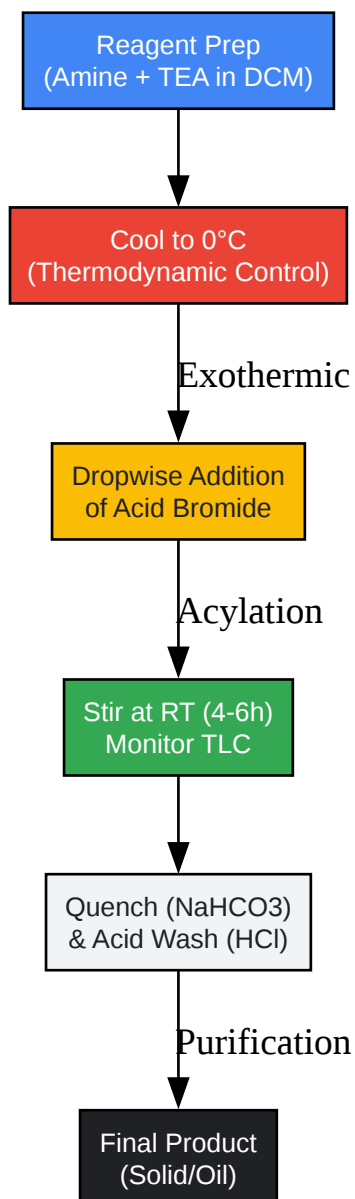
- 2-Bromobutyryl bromide (1.0 equiv)
- Cyclopentylamine (1.0 equiv)
- Triethylamine (TEA) (1.2 equiv) - Acts as HBr scavenger
- Dichloromethane (DCM) - Anhydrous solvent

Protocol:

- Preparation: Charge a flame-dried 3-neck round-bottom flask with cyclopentylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Place under atmosphere.
- Cooling: Cool the solution to 0°C using an ice/salt bath to control the exothermic nature of the acylation.
- Addition: Add 2-bromobutyryl bromide (10 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Slow addition prevents localized overheating and diacylation.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.
- Workup:
 - Quench with saturated (aq).
 - Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine) and Brine.
 - Dry over and concentrate in vacuo.
- Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (

).

Synthesis Workflow Diagram



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Figure 1: Logical workflow for the synthesis of **2-bromo-N-cyclopentylbutanamide** ensuring safety and yield optimization.

Structural Characterization (Spectroscopy)

As an analytical scientist, relying solely on literature values is insufficient. The following data represents the expected spectral signature based on first-principles of NMR shielding and coupling constants for this specific scaffold.

Proton NMR (-NMR, 400 MHz,)

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
6.35	Broad Singlet	1H	NH (Amide)	Deshielded by carbonyl; broad due to quadrupole broadening.
4.32	Triplet (t)	1H	CH-Br (-H)	Significantly deshielded by electronegative Br and C=O.
4.18	Multiplet (m)	1H	N-CH (Ring)	Methine proton on cyclopentyl ring adjacent to Nitrogen.
2.05 - 1.95	Multiplet (m)	2H	CH ₂ (-H)	Methylene group adjacent to the chiral center.
1.90 - 1.40	Multiplet (m)	8H	Ring CH ₂	Cyclopentyl methylene protons (envelope conformation).
1.05	Triplet (t)	3H	CH ₃	Terminal methyl group; triplet due to coupling with -CH ₂ .

Infrared Spectroscopy (FT-IR)

- 3280 cm^{-1} : N-H stretch (secondary amide).
- 1650 cm^{-1} : C=O stretch (Amide I band).
- 1540 cm^{-1} : N-H bend (Amide II band).
- 600–700 cm^{-1} : C-Br stretch (fingerprint region).

Applications in Drug Discovery

The **2-bromo-N-cyclopentylbutanamide** structure is not usually a final drug but a "warhead" intermediate. Its utility lies in two primary pathways:

Pathway A: Nucleophilic Substitution ()

The

-bromine is an excellent leaving group. Reaction with secondary amines (e.g., pyrrolidine, piperazine) yields

-amino amides.

- Relevance: This mimics the structure of Levetiracetam (Keppra) analogs, a major class of anti-epileptic drugs (SV2A ligands) [3].

- Mechanism: Inversion of configuration at the

-carbon (Walden inversion).

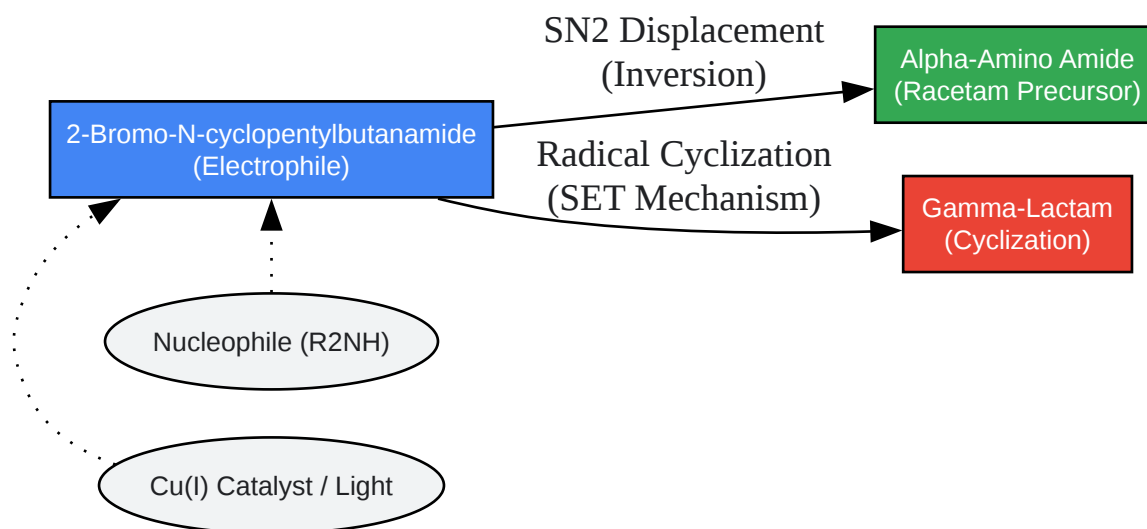
Pathway B: Radical Cyclization (Atom Transfer)

Under Atom Transfer Radical Polymerization (ATRP) conditions or photoredox catalysis, the C-Br bond can generate a radical species.

- Relevance: Used to close rings to form

-lactams (pyrrolidones) via intramolecular cyclization if an alkene tether is present, or for surface functionalization in biomaterials [4].

Reactivity Pathway Diagram



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Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)

As a Senior Scientist, strictly adhering to safety protocols is non-negotiable when handling -haloamides.

- Lachrymator Potential:

-bromo carbonyls (like the starting material 2-bromobutyryl bromide) are potent lachrymators. While the amide is less volatile, it should still be handled in a fume hood.
- Alkylating Agent: The C-Br bond is reactive toward biological nucleophiles (DNA/Proteins). Wear nitrile gloves and eye protection.
- Storage: Store at 2–8°C under inert gas () to prevent slow hydrolysis or discoloration due to bromine liberation.

References

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